methyl 5,7-difluoro-1H-indole-3-carboxylate
CAS No.: 681288-42-6
Cat. No.: VC15964746
Molecular Formula: C10H7F2NO2
Molecular Weight: 211.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681288-42-6 |
|---|---|
| Molecular Formula | C10H7F2NO2 |
| Molecular Weight | 211.16 g/mol |
| IUPAC Name | methyl 5,7-difluoro-1H-indole-3-carboxylate |
| Standard InChI | InChI=1S/C10H7F2NO2/c1-15-10(14)7-4-13-9-6(7)2-5(11)3-8(9)12/h2-4,13H,1H3 |
| Standard InChI Key | MSEWYDOGKHOHAA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CNC2=C1C=C(C=C2F)F |
Introduction
Physicochemical and Structural Properties
Molecular Characteristics
The compound’s molecular structure (Figure 1) features a planar indole core substituted with fluorine atoms at positions 5 and 7 and a methyl ester at position 3. Key physicochemical data are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.165 g/mol |
| Density | |
| Boiling Point | |
| Flash Point | |
| LogP | 2.77 |
| Vapor Pressure | at 25°C |
The high LogP value indicates significant lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . The fluorine atoms contribute to this lipophilicity while also stabilizing the molecule against oxidative metabolism .
Spectroscopic Features
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the fluorine and ester groups. For example, NMR typically shows two singlets corresponding to the 5- and 7-fluorine atoms, while NMR resolves the aromatic protons and methyl ester group . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 211.044479 .
Synthesis and Characterization
Synthetic Routes
The synthesis of methyl 5,7-difluoro-1H-indole-3-carboxylate involves multi-step functionalization of the indole core. A common approach includes:
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Fluorination: Electrophilic fluorination using agents like Selectfluor® at positions 5 and 7.
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Esterification: Introduction of the methyl ester via reaction with methyl chloride or dimethyl carbonate under basic conditions .
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Protection/Deprotection: Temporary protection of the indole nitrogen with a tosyl group during synthesis, followed by deprotection using acidic or basic conditions .
For instance, a related 5,7-difluoroindole derivative was synthesized via a Suzuki-Miyaura coupling, achieving a yield of 63% after purification by column chromatography .
Purification and Analytical Validation
Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients. Purity assessment via reverse-phase HPLC (>95%) and structural confirmation through , , and NMR are critical . Thermal stability studies using differential scanning calorimetry (DSC) are recommended due to the lack of reported melting points .
Biological Activities and Mechanisms
Metabolic Stability
Fluorination at positions 5 and 7 mitigates metabolism by cytochrome P450 enzymes and aldehyde oxidase, as observed in analog 11a . This stability is attributed to the fluorine atoms’ steric and electronic effects, which block oxidative dealkylation and hydrolysis .
Structural Analogs and Comparative Analysis
Positional Isomerism Effects
Comparative data highlight the impact of fluorine substitution patterns:
The 5,7-difluoro configuration optimizes target binding due to complementary electrostatic interactions, whereas 3,6-substitution reduces potency .
Carboxylic Acid vs. Ester Derivatives
Replacing the methyl ester with a carboxylic acid (e.g., 5,7-difluoro-1H-indole-2-carboxylic acid) decreases LogP from 2.77 to 1.89, enhancing solubility but requiring prodrug strategies for cellular uptake .
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